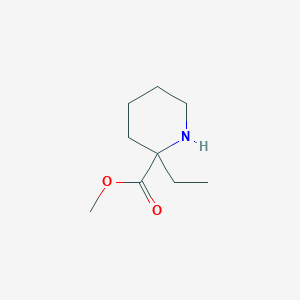

Methyl 2-ethylpiperidine-2-carboxylate

Description

Methyl 2-ethylpiperidine-2-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) substituted with an ethyl group and a methyl ester at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility. Its synthesis typically involves esterification of 2-ethylpiperidine-2-carboxylic acid, as demonstrated in methods yielding the hydrochloride salt form (e.g., via reaction with 2,3-difluorobenzaldehyde) . The compound’s stereochemistry and functional groups influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name |

methyl 2-ethylpiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-9(8(11)12-2)6-4-5-7-10-9/h10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAPWOWLAJBINL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis and Esterification of 4-Methyl-2-cyanopiperidine

One robust synthetic route starts from 4-methyl-2-cyanopiperidine as the initial raw material. The process involves:

Step 1: Hydrolysis

Hydrolyzing 4-methyl-2-cyanopiperidine with hydrochloric acid under reflux (~100 °C) to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride. This step typically takes about 5 hours and is followed by solvent removal under reduced pressure.Step 2: Esterification

The acid hydrochloride is then esterified using absolute ethanol and thionyl chloride under reflux conditions for 5-6 hours to form 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride. The reaction mixture is concentrated to isolate the ester hydrochloride salt.Step 3: Purification and Resolution

The crude ester is treated with a mixed solvent system (methyl tert-butyl ether and ethanol) to separate cis and trans isomers by filtration. The trans isomer is further purified by complexation with L-tartaric acid, followed by recrystallization and dissociation to yield the optically pure methyl 2-ethylpiperidine-2-carboxylate.

| Step | Reaction Type | Conditions | Key Reagents | Product | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Hydrolysis | Reflux, 100 ± 5 °C, 5 h | 4-methyl-2-cyanopiperidine, HCl | 4-methyl-2-piperidinecarboxylic acid hydrochloride | High conversion |

| 2 | Esterification | Reflux, 5-6 h | Absolute ethanol, thionyl chloride | 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride | Efficient ester formation |

| 3 | Resolution & Purification | Room temp, stirring, crystallization | Methyl tert-butyl ether, ethanol, L-tartaric acid | Optically pure this compound | ~40% molar yield in final step |

Catalytic Reduction of 4-Picoline-2-carboxylic Acid Ethyl Ester Oxynitride

An alternative preparation involves catalytic hydrogenation of an oxynitride intermediate derived from 4-picoline-2-carboxylic acid ethyl ester:

Step 1: Oxidation

4-picoline-2-carboxylic acid ethyl ester is oxidized using phospho-molybdic acid and hydrogen peroxide at 0-80 °C for 4-8 hours to form the oxynitride intermediate.Step 2: Catalytic Hydrogenation

The oxynitride is dissolved in methanol, and anhydrous formic acid amine and 10% palladium on charcoal catalyst are added. The mixture is stirred at 0-50 °C for 1-20 hours under normal pressure to reduce the oxynitride to 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride.Step 3: Work-up and Recrystallization

After filtration to remove catalyst, the product is extracted, acidified, and recrystallized from ethanol and ethyl acetate to yield the pure ester hydrochloride with yields around 78%.

| Step | Reaction Type | Conditions | Key Reagents | Product | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Oxidation | 0-80 °C, 4-8 h | 4-picoline-2-carboxylic acid ethyl ester, H2O2, phospho-molybdic acid | 4-picoline-2-carboxylic acid ethyl ester oxynitride | Controlled oxidation |

| 2 | Catalytic Hydrogenation | 0-50 °C, 1-20 h, normal pressure | Methanol, anhydrous formic acid amine, Pd/C (10%) | 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride | High yield, mild conditions |

| 3 | Purification | Room temp, recrystallization | Ethanol, ethyl acetate | Pure ester hydrochloride | 78% isolated yield |

Industrial Catalytic Cyclization and Hydrogenation

Industrial synthesis often employs catalytic processes for ring formation and functional group transformations:

Cyclization of appropriate amino acid or nitrile precursors under catalysis (e.g., cobalt-based catalysts) to form the piperidine ring with ethyl substitution.

Subsequent hydrogenation and esterification steps under controlled temperature and pressure to optimize yield and purity.

This approach allows for scalable production with high selectivity and purity, leveraging heterogeneous catalysts to facilitate hydrogenation and cyclization reactions efficiently.

| Feature | Hydrolysis-Esterification-Resolution Route | Oxynitride Catalytic Hydrogenation Route | Industrial Catalytic Cyclization Route |

|---|---|---|---|

| Starting Material | 4-methyl-2-cyanopiperidine | 4-picoline-2-carboxylic acid ethyl ester | Amino acid/nitrile precursors |

| Key Reaction Types | Hydrolysis, esterification, resolution | Oxidation, catalytic hydrogenation | Catalytic cyclization and hydrogenation |

| Reaction Conditions | Reflux, acid/base, moderate temperatures | Mild temperature, Pd/C catalyst | Catalytic, controlled industrial scale |

| Yield | Moderate to good (~40% final step) | High (~78%) | High, scalable |

| Purity and Stereochemical Control | Achieved via resolution with tartaric acid | Achieved via selective hydrogenation | Controlled by catalyst and process |

| Scalability | Suitable for lab to pilot scale | Suitable for lab scale | Designed for industrial scale |

The hydrolysis and esterification method is well-documented, providing a reliable route to the hydrochloride salt intermediate, which can be resolved to obtain enantiomerically pure this compound.

Catalytic hydrogenation of oxynitride intermediates offers a milder and higher-yielding alternative, with palladium on charcoal as an effective catalyst and formic acid amine as a hydrogen donor.

Industrial methods emphasize catalytic cyclization and hydrogenation with cobalt-based or other heterogeneous catalysts to optimize production efficiency and cost-effectiveness.

Purification often involves recrystallization from ethanol/ethyl acetate mixtures and pH adjustments to isolate the desired ester hydrochloride salt in high purity.

This compound can be prepared via multiple synthetic routes, each with distinct advantages:

Hydrolysis and esterification of 4-methyl-2-cyanopiperidine followed by resolution is a classical and well-characterized method.

Catalytic hydrogenation of oxynitride intermediates provides a high-yield alternative under mild conditions.

Industrial catalytic cyclization and hydrogenation methods enable large-scale production with high efficiency.

The choice of method depends on scale, desired stereochemistry, and available resources. Each method involves careful control of reaction conditions and purification steps to ensure high purity and yield of the target compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethylpiperidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

Methyl 2-ethylpiperidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-ethylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares Methyl 2-ethylpiperidine-2-carboxylate with analogs, focusing on structural variations, synthesis routes, and similarity metrics derived from databases and literature.

Key Structural Analogs and Their Properties

A curated list of closely related compounds, ranked by similarity scores (0.87–0.97), is provided below:

Key Observations:

Methyl esters generally exhibit higher volatility compared to ethyl analogs, influencing purification methods like distillation.

Substituent Position and Type: The 2-ethyl group in this compound introduces steric hindrance, which may affect nucleophilic reactions at the 2-position. In contrast, Ethyl 6-methylpiperidine-2-carboxylate has a distal methyl group, reducing steric effects near the ester .

Synthetic Routes :

- This compound is synthesized via esterification of 2-ethylpiperidine-2-carboxylic acid hydrochloride, followed by reactions with aldehydes (e.g., 2,3-difluorobenzaldehyde) to yield derivatives .

- Ethyl 4-methylpyridine-2-carboxylate, a pyridine-based analog, is synthesized using hydrogen peroxide and phosphomolybdic acid, highlighting divergent pathways for aromatic vs. alicyclic systems .

Physicochemical and Functional Differences

Boiling Point and Solubility

While exact data for this compound are unavailable, trends can be inferred:

- Methyl esters (e.g., Methyl piperidine-2-carboxylate hydrochloride) typically have lower boiling points than ethyl esters due to reduced molecular weight.

- Hydrochloride salts (e.g., Ethyl 2-(piperidin-4-yl)acetate hydrochloride) exhibit higher water solubility compared to free bases, critical for formulation in aqueous systems .

Reactivity

- The 2-ethyl group in this compound may hinder electrophilic attacks at the adjacent ester carbonyl, whereas unsubstituted analogs (e.g., Methyl piperidine-2-carboxylate) are more reactive .

- Ethyl esters (e.g., Ethyl piperidine-2-carboxylate) are less prone to hydrolysis under basic conditions compared to methyl esters, offering stability advantages .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-ethylpiperidine-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification under controlled conditions. For example, refluxing 2-ethylpiperidine-2-carboxylic acid with methanol in the presence of acid catalysts (e.g., HCl) at 100°C for 5 hours achieves esterification . Solvent choice (e.g., ethanol vs. THF) and catalyst type (e.g., H₂SO₄ vs. HCl) significantly impact yield (60–85%) and purity (>95%). Characterization via NMR and MS is critical to confirm structural integrity .

Q. How can conformational analysis of the piperidine ring be performed experimentally and computationally?

- Methodological Answer : X-ray crystallography (using SHELX or WinGX) resolves ring puckering parameters, while DFT calculations predict low-energy conformers . Puckering coordinates (amplitude q and phase angle φ) derived from Cremer-Pople analysis quantify non-planarity . For this compound, the chair conformation is dominant, with substituents adopting equatorial positions to minimize steric strain .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the methyl ester (δ ~3.6 ppm for OCH₃), piperidine ring protons (δ 1.2–2.8 ppm), and ethyl group (δ 1.0–1.4 ppm) .

- MS : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns validate the ester and ethyl substituents .

- IR : Strong C=O stretch (~1720 cm⁻¹) confirms ester functionality .

Advanced Research Questions

Q. How should researchers address conflicting data in pharmacological studies of this compound analogs?

- Methodological Answer : Contradictions in receptor binding affinity (e.g., µ-opioid vs. serotonin receptors) may arise from stereochemical variations or assay conditions. Resolve discrepancies by:

- Standardizing assay protocols (e.g., cell lines, incubation times) .

- Validating results with orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays) .

- Analyzing enantiomeric purity via chiral HPLC, as R/S configurations impact bioactivity .

Q. What role does stereochemistry play in the compound’s reactivity and biological activity?

- Methodological Answer : The 2-ethyl group’s stereochemistry (axial vs. equatorial) affects hydrogen bonding and steric interactions. For example:

- Cis isomers show higher solubility in polar solvents due to exposed ester groups .

- Trans isomers exhibit stronger binding to GABAₐ receptors in molecular docking studies .

- Resolution via chiral chromatography or asymmetric synthesis is critical for structure-activity studies .

Q. How can computational modeling reconcile discrepancies between predicted and observed physicochemical properties?

- Methodological Answer : Use molecular dynamics (MD) simulations to assess solvation effects on logP values. For this compound:

- Predicted logP (2.8 via ChemAxon) may deviate from experimental values (3.1) due to unaccounted solvent clustering .

- Adjust force fields (e.g., OPLS-AA) to improve agreement with experimental dipole moments and solubility .

Q. What strategies improve reproducibility in large-scale synthesis of this compound derivatives?

- Methodological Answer :

- Optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) to minimize batch-to-batch variability .

- Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progression in real time .

- Validate purity with orthogonal methods (e.g., HPLC + NMR) to detect trace impurities (<0.1%) .

Q. What are the mechanistic implications of this compound in neurotransmitter modulation?

- Methodological Answer : The compound’s piperidine core mimics endogenous amines, enabling interactions with ion channels or GPCRs. Key steps for mechanistic studies:

- Radiolabel the ethyl group (¹⁴C) to track metabolic pathways .

- Perform electrophysiology (patch-clamp) to assess effects on neuronal excitability .

- Compare with structurally related analogs (e.g., 2-phenyl or 4-hydroxy derivatives) to identify pharmacophores .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.